Aβ42 Inhibition Potency: Comparison with CHF5074 and Clinical Candidate NGP 555
Gamma-Secretase Modulator 5 demonstrates an IC50 of 60 nM for reducing Aβ42 production in cellular assays . This potency is substantially higher than the early-generation NSAID-derived GSM, CHF5074 (IC50 = 41 μM) [1]. While less potent than the clinical candidate NGP 555 (IC50 = 9 nM) , its potency places it in a distinct range suitable for robust in vitro and in vivo proof-of-concept studies without the extensive development history or proprietary restrictions of clinical-stage compounds.
| Evidence Dimension | Inhibition of Aβ42 peptide production (IC50) |
|---|---|
| Target Compound Data | IC50 = 60 nM |
| Comparator Or Baseline | CHF5074 (IC50 = 41 μM); NGP 555 (IC50 = 9 nM) |
| Quantified Difference | ~680-fold more potent than CHF5074; ~6.7-fold less potent than NGP 555 |
| Conditions | Cellular assay measuring secreted Aβ42 (cell line not specified in vendor data) |
Why This Matters
Potency in the mid-nanomolar range provides a balance between robust target engagement for preclinical efficacy studies and avoidance of potential off-target effects associated with ultra-high potency compounds.
- [1] Crump, C. J., et al. (2013). Development and mechanism of γ-secretase modulators for Alzheimer's disease. Biochemistry, 52(19), 3197-3216. https://doi.org/10.1021/bi400377p View Source
